Cas no 2227841-36-1 ((2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol)

(2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- (2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol
- 2227841-36-1
- EN300-1814296
-
- インチ: 1S/C12H19NO/c1-8-4-9(2)12(10(3)5-8)6-11(13)7-14/h4-5,11,14H,6-7,13H2,1-3H3/t11-/m1/s1
- InChIKey: KXRIOHKXMMPFNM-LLVKDONJSA-N
- ほほえんだ: OC[C@@H](CC1C(C)=CC(C)=CC=1C)N
計算された属性
- せいみつぶんしりょう: 193.146664230g/mol
- どういたいしつりょう: 193.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 46.2Ų
(2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1814296-0.1g |
(2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |
2227841-36-1 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1814296-0.05g |
(2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |
2227841-36-1 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1814296-1g |
(2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |
2227841-36-1 | 1g |
$842.0 | 2023-09-19 | ||
Enamine | EN300-1814296-10g |
(2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |
2227841-36-1 | 10g |
$3622.0 | 2023-09-19 | ||
Enamine | EN300-1814296-0.25g |
(2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |
2227841-36-1 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1814296-5g |
(2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |
2227841-36-1 | 5g |
$2443.0 | 2023-09-19 | ||
Enamine | EN300-1814296-1.0g |
(2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |
2227841-36-1 | 1g |
$1557.0 | 2023-06-01 | ||
Enamine | EN300-1814296-5.0g |
(2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |
2227841-36-1 | 5g |
$4517.0 | 2023-06-01 | ||
Enamine | EN300-1814296-0.5g |
(2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |
2227841-36-1 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1814296-10.0g |
(2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |
2227841-36-1 | 10g |
$6697.0 | 2023-06-01 |
(2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol 関連文献
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
(2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-olに関する追加情報
Recent Advances in the Study of (2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol (CAS: 2227841-36-1)
In recent years, the compound (2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol (CAS: 2227841-36-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino alcohol derivative has shown promising potential in various therapeutic applications, particularly in the development of novel drug candidates targeting neurological and metabolic disorders. The unique structural features of this compound, including its stereochemistry and aromatic substitution pattern, contribute to its biological activity and make it a valuable scaffold for medicinal chemistry.
A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and pharmacological evaluation of (2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol derivatives. The researchers employed a stereoselective synthetic route to obtain the target compound with high enantiomeric purity. The study revealed that the (2R)-enantiomer exhibits superior binding affinity to specific G-protein-coupled receptors (GPCRs) compared to its (2S)-counterpart, highlighting the importance of chirality in its biological activity.
Further investigations into the mechanism of action demonstrated that (2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol acts as a potent modulator of dopamine D2 receptors, with potential applications in the treatment of Parkinson's disease and schizophrenia. In vitro and in vivo studies showed that the compound can cross the blood-brain barrier efficiently and exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.
Another significant development involves the application of this compound in the design of prodrugs. Researchers have successfully conjugated (2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol with various therapeutic agents to improve their solubility and targeted delivery. For instance, a recent patent application (WO2023051234) describes its use in enhancing the delivery of anticancer drugs to tumor tissues while minimizing systemic toxicity.
The safety profile of (2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol has also been extensively evaluated. Toxicology studies conducted in animal models indicated that the compound has a favorable safety margin, with no significant adverse effects observed at therapeutic doses. These findings support its potential for clinical development and further optimization as a drug candidate.
Looking ahead, current research efforts are focusing on the development of more potent analogs and the exploration of new therapeutic indications. Computational modeling and structure-activity relationship (SAR) studies are being employed to optimize the compound's pharmacological properties. Additionally, several pharmaceutical companies have included derivatives of (2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol in their drug discovery pipelines, indicating growing industry interest in this chemical scaffold.
In conclusion, (2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol (CAS: 2227841-36-1) represents a promising lead compound with diverse therapeutic potential. Its unique structural features, combined with favorable pharmacological properties, make it an attractive target for further drug development. Continued research in this area is expected to yield novel therapeutic agents addressing unmet medical needs in neurology, oncology, and metabolic diseases.
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